molecular formula C12H9ClN2O2 B11803695 Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11803695
M. Wt: 248.66 g/mol
InChI Key: XISYENBYKXDKPN-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a methyl ester group at the 5-position and a 2-chlorophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2-chlorophenyl)-3-cyanoacrylate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, possibly incorporating continuous flow techniques and automated systems for efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are typically employed.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Ester Hydrolysis: 2-(2-chlorophenyl)pyrimidine-5-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)8-6-14-11(15-7-8)9-4-2-3-5-10(9)13/h2-7H,1H3

InChI Key

XISYENBYKXDKPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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